Ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate
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Overview
Description
Ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate is an ester compound known for its unique structural properties. Esters are organic compounds derived from carboxylic acids and alcohols, and they often have pleasant odors, making them useful in various applications such as perfumes and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate typically involves the esterification reaction between a carboxylic acid and an alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this ester may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate can undergo various chemical reactions, including:
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Various substituted esters or other organic compounds.
Scientific Research Applications
Ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate involves its interaction with various molecular targets. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts . In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from reducing agents .
Comparison with Similar Compounds
Ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate can be compared with other esters such as:
Ethyl acetate: A simpler ester with a similar ester bond but different alkyl groups.
Methyl butyrate: Another ester with a different alkyl group and carboxylic acid derivative.
Isopropyl butyrate: An ester with a branched alkyl group, similar to this compound.
These compounds share similar chemical properties but differ in their specific structures and applications, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C14H26O3 |
---|---|
Molecular Weight |
242.35 g/mol |
IUPAC Name |
ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate |
InChI |
InChI=1S/C14H26O3/c1-7-17-13(16)14(12(6)15,8-10(2)3)9-11(4)5/h10-11H,7-9H2,1-6H3 |
InChI Key |
YZSHPMXHFPHVRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(C)C)(CC(C)C)C(=O)C |
Origin of Product |
United States |
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